molecular formula C17H24N2OS B2723187 2-mercapto-3-(7-methyloctyl)quinazolin-4(3H)-one CAS No. 731776-64-0

2-mercapto-3-(7-methyloctyl)quinazolin-4(3H)-one

Cat. No.: B2723187
CAS No.: 731776-64-0
M. Wt: 304.45
InChI Key: NBYDYDSKQJTYOU-UHFFFAOYSA-N
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Description

2-mercapto-3-(7-methyloctyl)quinazolin-4(3H)-one is an organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-mercapto-3-(7-methyloctyl)quinazolin-4(3H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Mercapto Group: The mercapto group can be introduced by reacting the quinazolinone core with thiourea or other sulfur-containing reagents under appropriate conditions.

    Attachment of the 7-Methyloctyl Chain: The 7-methyloctyl chain can be attached through alkylation reactions using suitable alkyl halides or sulfonates in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The mercapto group in 2-mercapto-3-(7-methyloctyl)quinazolin-4(3H)-one can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones under specific conditions.

    Substitution: The mercapto group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or sulfonates can be employed in the presence of a base.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydroquinazolinones.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 2-mercapto-3-(7-methyloctyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activities.

    Pathways Involved: It may affect signaling pathways involved in cell proliferation, apoptosis, or inflammation, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-mercaptoquinazolin-4(3H)-one: Lacks the 7-methyloctyl chain, which may affect its biological activity and solubility.

    3-(7-methyloctyl)quinazolin-4(3H)-one:

Uniqueness

2-mercapto-3-(7-methyloctyl)quinazolin-4(3H)-one is unique due to the presence of both the mercapto group and the 7-methyloctyl chain

Biological Activity

2-Mercapto-3-(7-methyloctyl)quinazolin-4(3H)-one is a compound belonging to the quinazolinone family, known for its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer, antimicrobial, and enzyme inhibitory properties. The findings are supported by various research studies and data tables summarizing key results.

Chemical Structure and Properties

The molecular formula of this compound is C17H24N2OSC_{17}H_{24}N_{2}OS, with a molecular weight of 300.45 g/mol. The compound features a quinazolinone core with a mercapto group and a long alkyl chain, which may influence its biological interactions.

Anticancer Activity

Recent studies have demonstrated the potential of quinazolinone derivatives in cancer therapy. For instance, a series of quinazolin-4(3H)-one derivatives were synthesized and evaluated for their cytotoxicity against human cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer). The results indicated that several compounds exhibited significant cytotoxic effects, with IC50 values ranging from 0.20 µM to 15.72 µM, outperforming the positive control lapatinib in some cases .

Table 1: Cytotoxicity of Quinazolinone Derivatives

CompoundCell LineIC50 (µM)Comparison to Lapatinib
2jMCF-73.79 ± 0.96More effective
3jMCF-70.20 ± 0.02Significantly more effective
2bMCF-715.72 ± 0.07Less effective
3aA27803.00 ± 1.20More effective
LapatinibMCF-75.90 ± 0.74Reference

These findings suggest that derivatives of quinazolinone, including those with the mercapto group, may serve as promising candidates for further development in anticancer therapies.

Antimicrobial Activity

In addition to anticancer properties, quinazolinone derivatives have shown antimicrobial activity. A study reported the synthesis of various substituted quinazolines that demonstrated significant inhibition against bacterial strains, indicating potential as antimicrobial agents . The presence of the mercapto group is believed to enhance the interaction with microbial targets.

Enzyme Inhibition

Quinazolinones have also been investigated for their ability to inhibit carbonic anhydrases (CAs), which are metalloenzymes involved in various physiological processes. Compounds derived from quinazolinones have been shown to selectively inhibit different isoforms of carbonic anhydrases (e.g., hCA I, II, IX, and XII). For instance, specific derivatives exhibited selectivity ratios indicating potent inhibition against tumor-associated isoforms compared to non-tumor isoforms .

Table 2: Inhibition of Carbonic Anhydrases by Quinazolinone Derivatives

CompoundCA IsoformInhibition Ratio
Compound AhCA IX95
Compound BhCA XII70
Compound ChCA ILow

Case Studies

  • Antitumor Activity : A study synthesized multiple derivatives of quinazolinones and tested them against MCF-7 and A2780 cell lines, finding that certain compounds exhibited up to 30-fold increased cytotoxicity compared to standard treatments .
  • Antimicrobial Screening : Another research focused on evaluating the antimicrobial efficacy of various quinazolinone derivatives against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Properties

IUPAC Name

3-(7-methyloctyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2OS/c1-13(2)9-5-3-4-8-12-19-16(20)14-10-6-7-11-15(14)18-17(19)21/h6-7,10-11,13H,3-5,8-9,12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYDYDSKQJTYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCN1C(=O)C2=CC=CC=C2NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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